N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a fluorophenyl group and a methylbenzenesulfonamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-fluorobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as acids or bases can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules. The presence of the fluorophenyl group enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-carbamothioyl-2,2-dimethylpropanamide
- N-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets.
Properties
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWJUDAEXWEAY-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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